
2-Fluoro-N-(hydroxymethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(hydroxymethyl)acetamide is an organic compound with the molecular formula C3H6FNO2 It is a derivative of acetamide, where a fluorine atom replaces one of the hydrogen atoms on the methyl group, and a hydroxymethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(hydroxymethyl)acetamide typically involves the reaction of fluoroacetamide with formaldehyde under controlled conditions. The reaction can be represented as follows:
Fluoroacetamide+Formaldehyde→this compound
The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with larger quantities of reactants and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(hydroxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 2-fluoroacetamide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-N-(carboxymethyl)acetamide
Reduction: 2-Fluoroacetamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-N-(hydroxymethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(hydroxymethyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fluoroacetamide
- Chloroacetamide
- Bromoacetamide
- Iodoacetamide
Comparison
Compared to its analogs, 2-Fluoro-N-(hydroxymethyl)acetamide has unique properties due to the presence of both the fluorine atom and the hydroxymethyl group. The fluorine atom increases the compound’s stability and reactivity, while the hydroxymethyl group enhances its solubility and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
3659-54-9 |
|---|---|
Formule moléculaire |
C3H6FNO2 |
Poids moléculaire |
107.08 g/mol |
Nom IUPAC |
2-fluoro-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C3H6FNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7) |
Clé InChI |
ZZDKUYCOGNGFDS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


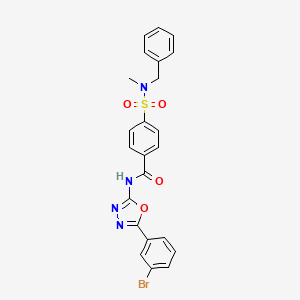

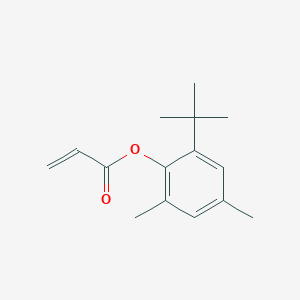
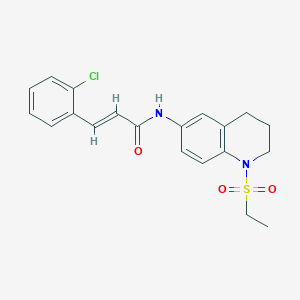
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
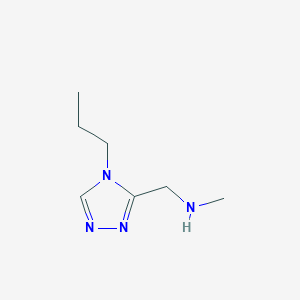
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)

![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
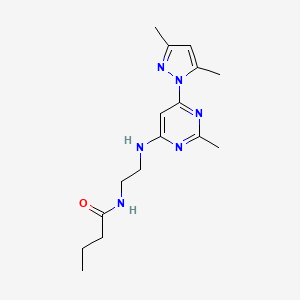
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
